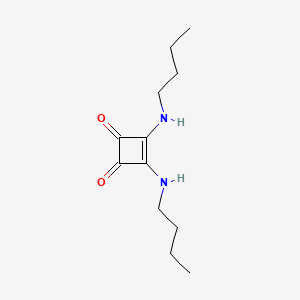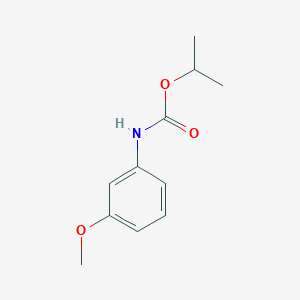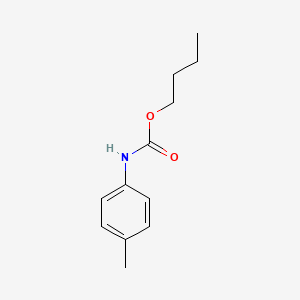
Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C14H12N4O4. It is a derivative of phenylacetaldehyde and 2,4-dinitrophenylhydrazine. This compound is often used in organic chemistry for various analytical and synthetic purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone is typically synthesized through a condensation reaction between phenylacetaldehyde and 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The reaction mixture is usually heated to facilitate the formation of the hydrazone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of automated reactors and purification systems to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of phenylacetaldehyde.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Applications De Recherche Scientifique
Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of phenylacetaldehyde (2,4-dinitrophenyl)hydrazone involves its ability to form stable hydrazone derivatives with aldehydes and ketones. This reaction is facilitated by the nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stabilized by resonance structures, which contribute to its stability and reactivity.
Comparaison Avec Des Composés Similaires
Phenylacetaldehyde (2,4-dinitrophenyl)hydrazone can be compared with other similar compounds such as:
- Benzaldehyde (2,4-dinitrophenyl)hydrazone
- Cyclohexanone (2,4-dinitrophenyl)hydrazone
- Acetaldehyde (2,4-dinitrophenyl)hydrazone
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable derivatives with a wide range of aldehydes and ketones. This makes it particularly useful in analytical chemistry for the detection and quantification of these functional groups.
Propriétés
Numéro CAS |
2074-04-6 |
|---|---|
Formule moléculaire |
C14H12N4O4 |
Poids moléculaire |
300.27 g/mol |
Nom IUPAC |
2,4-dinitro-N-[(E)-2-phenylethylideneamino]aniline |
InChI |
InChI=1S/C14H12N4O4/c19-17(20)12-6-7-13(14(10-12)18(21)22)16-15-9-8-11-4-2-1-3-5-11/h1-7,9-10,16H,8H2/b15-9+ |
Clé InChI |
QYBYRPHXHXLZGL-OQLLNIDSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)



![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)




![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)
